molecular formula C20H21ClN6 B10931933 1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole

1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole

Cat. No.: B10931933
M. Wt: 380.9 g/mol
InChI Key: XFFFVSSQZHLCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities . This particular compound is characterized by the presence of a chlorophenyl group and multiple pyrazole rings, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole can be compared with other pyrazole derivatives:

Properties

Molecular Formula

C20H21ClN6

Molecular Weight

380.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole

InChI

InChI=1S/C20H21ClN6/c1-12-19(15-10-22-25(4)13(15)2)24-27(18-9-7-6-8-17(18)21)20(12)16-11-23-26(5)14(16)3/h6-11H,1-5H3

InChI Key

XFFFVSSQZHLCIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=C(N(N=C2)C)C)C3=CC=CC=C3Cl)C4=C(N(N=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.